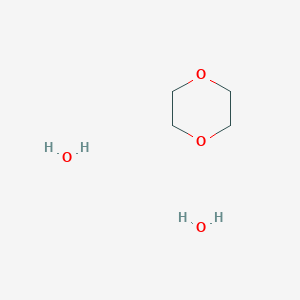
N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines This compound is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and a carboxamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like ammonia (NH₃) and various amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide include other nitropyridine derivatives such as:
- N,N-dimethyl-5-nitropyridin-2-amine
- 3-nitropyridine
- 4-substituted-3-nitropyridines
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both ethyl and methyl groups, along with the nitro and carboxamide groups, allows for a wide range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
59290-12-9 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c1-4-12(3)10(14)9-5-8(13(15)16)6-11-7(9)2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
GHJSXEWZYGONHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)


methanone](/img/structure/B14597499.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)


